
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIPTP and has a molecular weight of 292.4 g/mol. MIPTP is a thiazolidinone derivative that is structurally similar to the well-known drug pioglitazone.
Wirkmechanismus
The exact mechanism of action of MIPTP is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
MIPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. MIPTP has also been shown to decrease levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines. Additionally, MIPTP has been shown to decrease tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MIPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. MIPTP is also stable under a variety of conditions, making it easy to handle and store. However, MIPTP has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MIPTP. One area of research is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another area of research is to investigate its anti-inflammatory and anti-cancer properties and potential use in the treatment of these diseases. Additionally, future research could focus on improving the solubility of MIPTP in water to make it easier to work with in lab experiments.
Synthesemethoden
MIPTP can be synthesized using a multi-step synthetic route that involves the reaction of 7-methylindole-3-carboxaldehyde with thiosemicarbazide to form 7-methyl-1H-indole-3-carbohydrazide. This intermediate is then reacted with ethyl bromoacetate to form 3-(7-methyl-1H-indol-3-yl)propanoic acid ethyl ester, which is further reacted with thiosemicarbazide to form the final product MIPTP.
Wissenschaftliche Forschungsanwendungen
MIPTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. MIPTP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. MIPTP has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-2-4-13-12(9-16-15(11)13)5-6-14(18)17-7-8-19-10-17/h2-4,9,16H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVBAKDUUXHYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)N3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

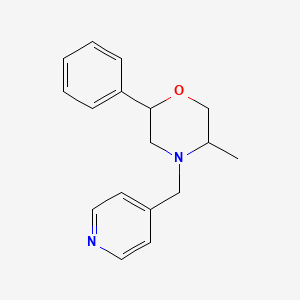
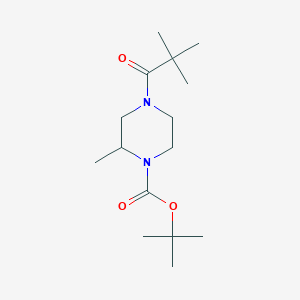
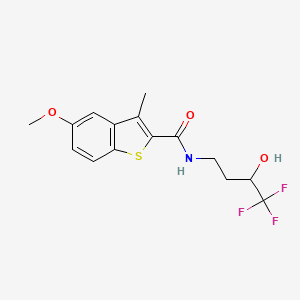
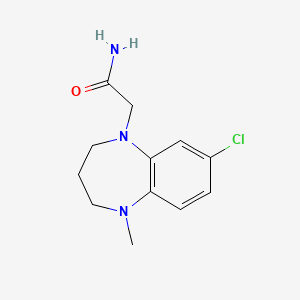
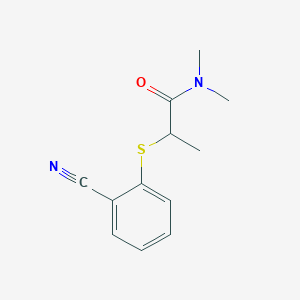
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)